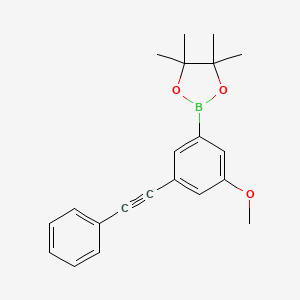

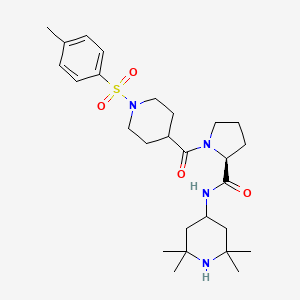

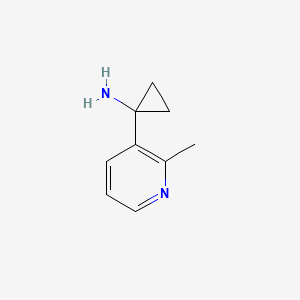

2-(3-Methoxy-5-(phenylethynyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(3-メトキシ-5-(フェニルエチニル)フェニル)-4,4,5,5-テトラメチル-1,3,2-ジオキサボロランは、有機合成、特に鈴木-宮浦クロスカップリング反応において広く使用されている有機ホウ素化合物です。この化合物は、その安定性と反応性が高く評価されており、炭素-炭素結合形成において重要な試薬となっています。

2. 製法

合成経路と反応条件

2-(3-メトキシ-5-(フェニルエチニル)フェニル)-4,4,5,5-テトラメチル-1,3,2-ジオキサボロランの合成は、通常、アルキンのヒドロホウ素化を伴います。このプロセスは、3-メトキシ-5-(フェニルエチニル)フェニルとビス(ピナコラート)ジボロンを、パラジウム触媒の存在下で反応させることから始まります。 反応は、通常、窒素またはアルゴンのような不活性雰囲気下で、高温(約80〜100°C)で数時間行われます .

工業生産方法

この化合物の工業生産は、同様の合成経路に従いますが、より大規模に行われます。連続フローリアクターと自動システムの使用により、品質と収率の一貫性を確保しています。 反応条件は、副生成物を最小限に抑え、プロセスの効率を最大限に高めるように最適化されています .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxy-5-(phenylethynyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the hydroboration of an alkyne. The process begins with the reaction of 3-methoxy-5-(phenylethynyl)phenyl with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (around 80-100°C) for several hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

化学反応の分析

反応の種類

2-(3-メトキシ-5-(フェニルエチニル)フェニル)-4,4,5,5-テトラメチル-1,3,2-ジオキサボロランは、主に次の反応を起こします。

鈴木-宮浦カップリング: この反応は、アリールまたはビニルハライドと有機ホウ素化合物間の炭素-炭素結合を形成します。

プロト脱ホウ素化: この反応は、ホウ素基の除去を伴い、多くの場合、酸性条件下で行われます.

一般的な試薬と条件

鈴木-宮浦カップリング: パラジウム触媒(例:Pd(PPh3)4)、塩基(例:K2CO3)、トルエンやエタノールなどの溶媒が一般的に使用されます。

プロト脱ホウ素化: 塩酸や硫酸などの酸が、穏やかな条件下で使用されます.

主要な生成物

鈴木-宮浦カップリング: 主な生成物は、医薬品や材料科学において不可欠なビアリール化合物です。

プロト脱ホウ素化: 主な生成物は、ホウ素基を水素原子に置き換えることによって生成される対応する炭化水素です.

4. 科学研究への応用

2-(3-メトキシ-5-(フェニルエチニル)フェニル)-4,4,5,5-テトラメチル-1,3,2-ジオキサボロランは、次のような分野で広く使用されています。

化学: 複雑な有機分子を合成するためのクロスカップリング反応における試薬として。

生物学: イメージングや診断目的のバイオコンジュゲートやプローブの開発において。

医学: 医薬品中間体や医薬品有効成分の合成において。

工業: ポリマー、農薬、電子材料の生産において.

科学的研究の応用

2-(3-Methoxy-5-(phenylethynyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in:

Chemistry: As a reagent in cross-coupling reactions to synthesize complex organic molecules.

Biology: In the development of bioconjugates and probes for imaging and diagnostic purposes.

Medicine: In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry: In the production of polymers, agrochemicals, and electronic materials.

作用機序

この化合物は、主に鈴木-宮浦カップリング機構を通じて作用を発揮します。このプロセスには、次の段階が含まれます。

酸化付加: パラジウム触媒は、アリールまたはビニルハライドと錯体を形成します。

転移金属化: 有機ホウ素化合物は、その有機基をパラジウム錯体に移します。

還元脱離: 最終生成物が生成され、パラジウム触媒が再生されます.

類似化合物との比較

類似化合物

- フェニルボロン酸

- 4,4,5,5-テトラメチル-2-(フェニルエチニル)-1,3,2-ジオキサボロラン

- 3-メトキシ-5-(フェニルエチニル)フェニルボロン酸

独自性

2-(3-メトキシ-5-(フェニルエチニル)フェニル)-4,4,5,5-テトラメチル-1,3,2-ジオキサボロランは、クロスカップリング反応における安定性と反応性の向上が特徴です。 メトキシ基とテトラメチル-1,3,2-ジオキサボロラン部分の存在により、他のボロン酸やエステルに比べて性能が向上する立体障害と電子的な特性が得られます .

特性

CAS番号 |

942069-81-0 |

|---|---|

分子式 |

C21H23BO3 |

分子量 |

334.2 g/mol |

IUPAC名 |

2-[3-methoxy-5-(2-phenylethynyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

InChI |

InChI=1S/C21H23BO3/c1-20(2)21(3,4)25-22(24-20)18-13-17(14-19(15-18)23-5)12-11-16-9-7-6-8-10-16/h6-10,13-15H,1-5H3 |

InChIキー |

IEBBFLSLGKINLZ-UHFFFAOYSA-N |

正規SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OC)C#CC3=CC=CC=C3 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Triethoxy[1-(trimethylsilyl)prop-1-en-1-yl]silane](/img/structure/B12634427.png)

![3-[4-(benzyloxy)-3-methoxyphenyl]-5-(4-bromophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12634434.png)

![Benzenesulfonamide, 4-ethoxy-N-[3-(methoxymethyl)phenyl]-3-(1-piperazinyl)-](/img/structure/B12634435.png)

![2H-Pyran, tetrahydro-2-[(5-phenylpentyl)oxy]-](/img/structure/B12634454.png)

![N-Hydroxy-2-{[(2-methylphenyl)methyl]sulfamoyl}acetamide](/img/structure/B12634466.png)

![2-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyrimidine-5-carbonitrile](/img/structure/B12634481.png)